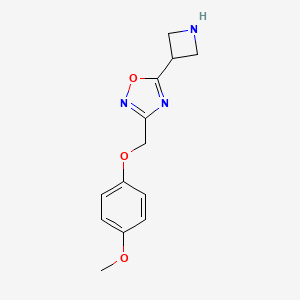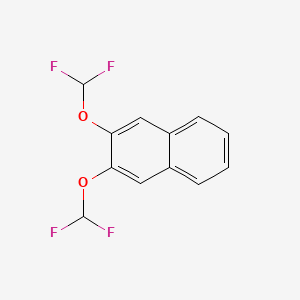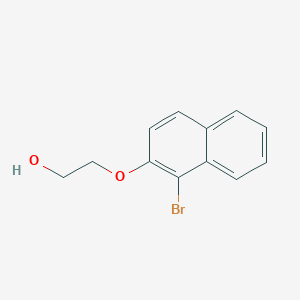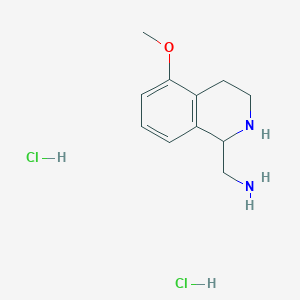
6-Bromo-2-hydrazinyl-4,8-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-hydrazinyl-4,8-dimethylquinoline is a chemical compound with the molecular formula C11H12BrN3 and a molecular weight of 266.14 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-hydrazinyl-4,8-dimethylquinoline typically involves the bromination of 2-hydrazinyl-4,8-dimethylquinoline. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-hydrazinyl-4,8-dimethylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoline compounds .
Scientific Research Applications
6-Bromo-2-hydrazinyl-4,8-dimethylquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-hydrazinyl-4,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,8-dimethylquinoline: Another brominated quinoline derivative with similar chemical properties.
2-Hydrazinyl-4,8-dimethylquinoline: The non-brominated precursor of 6-Bromo-2-hydrazinyl-4,8-dimethylquinoline.
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
(6-bromo-4,8-dimethylquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C11H12BrN3/c1-6-4-10(15-13)14-11-7(2)3-8(12)5-9(6)11/h3-5H,13H2,1-2H3,(H,14,15) |
InChI Key |
WZTLPYXAAKTTRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2C)NN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)

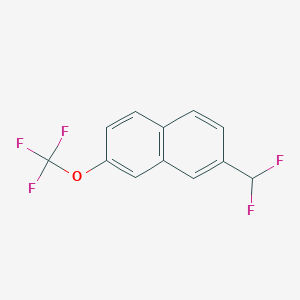

![2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11855594.png)
![(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11855597.png)
![6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11855607.png)
